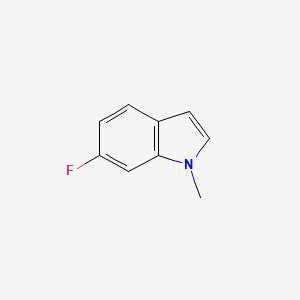

6-fluoro-1-methyl-1h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNRIIXMZIMPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 1 Methyl 1h Indole and Its Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Core Construction

The formation of the indole ring system can be achieved through various synthetic routes, ranging from century-old name reactions to modern transition-metal and photocatalyzed methods. These approaches are adaptable for the inclusion of substituents like fluorine on the benzene (B151609) portion of the indole.

Adaptations of Fischer Indole Synthesis for Fluorinated Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis. The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. For the synthesis of 6-fluoro-1-methyl-1H-indole, the logical precursors would be (4-fluorophenyl)hydrazine (B109058) and a suitable carbonyl compound, followed by N-methylation, or by starting with a pre-methylated hydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. A critical-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).

While direct synthesis of this compound via this method requires specific precursors, the robustness of the Fischer synthesis allows for the use of various substituted and fluorinated phenylhydrazines, making it a versatile, albeit often harsh, method for producing fluorinated indoles.

Table 1: Overview of Fischer Indole Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Condensation | Phenylhydrazine, Aldehyde/Ketone |

| 2 | Tautomerization | Phenylhydrazone, Ene-hydrazine |

| 3 | Rearrangement | -Sigmatropic shift product (Di-imine) |

| 4 | Cyclization & Elimination | Aminoindoline, Indole |

Reductive Cyclization Strategies from Nitrobenzene Derivatives

Reductive cyclization offers an alternative pathway to the indole nucleus, often starting from ortho-substituted nitroaromatics. For the synthesis of a 6-fluoroindole (B127801) derivative, a common starting material would be a 4-fluoro-2-nitrotoluene (B1294404) derivative which undergoes condensation followed by reduction and cyclization.

A prominent example is the Leimgruber-Batcho indole synthesis, which provides a milder alternative to the Fischer method. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene and a formamide (B127407) acetal. The resulting β-(o-nitrophenyl)enamine is then subjected to reductive cyclization to form the indole. This method has been successfully applied on a multi-kilogram scale for the synthesis of 5-fluoro-6-chloro indole, demonstrating its industrial feasibility.

Another approach involves the reduction of 2-nitrostyrenes. These reactions can be carried out with various reducing agents, including triphenylphosphine (B44618) catalyzed by a dichlorodioxomolybdenum(VI) complex, which proceeds under mild conditions.

Table 2: Reductive Cyclization Approaches for Indole Synthesis

| Method | Starting Material Example | Key Steps |

|---|---|---|

| Leimgruber-Batcho | 4-Fluoro-2-nitrotoluene | 1. Enamine formation. 2. Reductive cyclization. |

| Nitrostyrene Reduction | 2-(4-Fluoro-2-nitrophenyl)ethene | 1. Reduction of nitro group. 2. Intramolecular cyclization. |

Palladium-Catalyzed Cyclization and Coupling Reactions

Modern organic synthesis heavily relies on transition-metal catalysis, and palladium-catalyzed reactions are particularly powerful for constructing heterocyclic systems like indoles. These methods often offer high efficiency, functional group tolerance, and regiocontrol.

One notable strategy is the Buchwald modification of the Fischer indole synthesis, where a palladium catalyst is used for the cross-coupling of aryl bromides and hydrazones. This approach supports the intermediacy of hydrazones in the classical Fischer pathway and expands the scope of the reaction.

Palladium catalysts are also employed in C-H functionalization strategies. For instance, a Pd(II)-catalyzed C-H fluorovinylation of N-methyl indole has been developed, which proceeds with high regio- and stereoselectivity at the C-2 position. While this example functionalizes a pre-formed indole, similar principles of palladium-catalyzed C-H activation and coupling can be applied to construct the indole ring itself from acyclic precursors. These reactions often involve the coupling of an aniline (B41778) derivative with an alkyne, followed by an intramolecular cyclization.

Photoredox-Catalyzed Indole Ring Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. This methodology has been successfully applied to the synthesis of fluorinated indoles.

One reported method describes the synthesis of 3-fluoroindoles from N-arylamines containing a CF₂I group. The reaction is mediated by a ruthenium photocatalyst and irradiated with blue light, demonstrating the utility of photoredox catalysis in forming fluorinated heterocyclic compounds. Although this example yields a 3-fluoroindole, the underlying principles of generating radical intermediates under mild photocatalytic conditions can be adapted for various indole ring-forming strategies. The dearomatization of indoles, a key step in accessing functionalized indolines, has also been achieved using photoredox-mediated transformations.

Selective Fluorination Strategies for the Indole Skeleton

An alternative to building the fluorinated indole core from fluorinated precursors is to introduce the fluorine atom onto a pre-existing indole skeleton. This approach relies on selective C-H functionalization.

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a direct method for installing a fluorine atom onto a nucleophilic substrate, such as an indole ring. This is achieved using reagents that act as a source of "electrophilic fluorine" (F⁺). These reagents typically feature a highly electron-deficient atom bonded to fluorine, most commonly a nitrogen atom.

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). The reaction involves the attack of the electron-rich indole ring on the electrophilic fluorine source.

The regioselectivity of electrophilic substitution on the indole nucleus is a critical consideration. For N-H or N-alkyl indoles, the C3 position is the most nucleophilic and typically reacts first. Achieving selective fluorination at other positions, such as C6, often requires specific directing groups or pre-functionalization of the indole ring to block more reactive sites and steer the electrophile to the desired position. For instance, the electrophilic fluorination of rationally designed imidazole (B134444) derivatives has been shown to be highly regioselective, suggesting that with appropriate substrate design, similar control could be achieved for the indole scaffold. While direct C6 fluorination of 1-methyl-1H-indole is challenging, this general methodology remains a primary strategy for the late-stage introduction of fluorine into heterocyclic systems.

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Structural Class |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a primary strategy for introducing a fluorine atom onto an aromatic ring, such as the indole nucleus. This approach typically involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source in a process known as nucleophilic aromatic substitution (SNAr). For the synthesis of 6-fluoroindole precursors, a common strategy would involve an indole ring substituted at the C-6 position with a good leaving group, such as a nitro group or a halogen.

The efficacy of this method is highly dependent on the choice of the fluorinating agent. Common nucleophilic fluoride sources include simple alkali metal salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to facilitate the substitution. acsgcipr.org

Phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, are often employed in conjunction with metal fluoride salts to enhance the solubility and nucleophilicity of the fluoride ion. acsgcipr.org More advanced methods involve transition metal-catalyzed C–H fluorination, where a palladium catalyst can enable the use of nucleophilic fluoride sources like AgF or CsF to directly replace a hydrogen atom, although this is more commonly demonstrated on specific directing-group-containing substrates. nih.gov

The choice of reagent is critical, as the fluoride ion's high basicity can lead to competing elimination reactions. ucla.edu Reagents like DAST (diethylaminosulfur trifluoride) and Deoxy-Fluor are effective for fluorinating alcohols but are less common for direct SNAr on unactivated aromatic rings. alfa-chemistry.com The classic Balz–Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, represents another pathway to introduce fluorine, starting from a 6-aminoindole (B160974) precursor. acsgcipr.org

Electrochemical Fluorination Techniques

Electrochemical methods offer an alternative pathway for the fluorination of organic compounds, including indole derivatives. ankara.edu.tr These techniques utilize an electric current to drive the fluorination reaction, often avoiding the need for harsh chemical oxidants.

Anodic fluorination is a common electrochemical approach where the substrate is oxidized at the anode in the presence of a fluoride source. For instance, the anodic fluorination of N-acetyl-3-substituted indoles in an Et4NF·4HF/MeCN system has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net These difluorinated intermediates can subsequently be treated with a base to yield monofluoroindole derivatives. researchgate.net This method provides a route to fluorinated indoles through a dearomative-rearomative sequence.

The electrosynthesis of fluorinated indole derivatives can also be achieved through other mechanisms. While direct fluorination at the C-6 position is less commonly reported, the principles of electrochemical synthesis are broadly applicable. ankara.edu.trresearchgate.net These methods are considered "green" as they use electricity as a traceless reagent and can often be performed under mild conditions without the need for metal catalysts or chemical oxidants.

N-Methylation Strategies for Indole Derivatives

Once the 6-fluoroindole scaffold is obtained, the subsequent step is the introduction of a methyl group onto the indole nitrogen. This transformation is crucial for arriving at the target compound, this compound.

Direct Alkylation of the Indole Nitrogen

The most straightforward approach for N-methylation is the direct alkylation of the 6-fluoroindole nitrogen. The indole N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion.

Classic methods for this transformation employ a strong base such as sodium hydride (NaH), sodium amide (NaNH2), or potassium hydroxide (B78521) (NaOH), followed by reaction with a methylating agent. acs.orgst-andrews.ac.uk Traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are highly effective but are also toxic and corrosive. st-andrews.ac.ukresearchgate.net

In recent years, greener and safer alternatives have been developed. Dimethyl carbonate (DMC) has emerged as an attractive, non-toxic, and biodegradable methylating agent. st-andrews.ac.uknih.gov The reaction with DMC often requires a catalyst and elevated temperatures but avoids the use of hazardous traditional reagents. google.com Various bases and catalysts can be used with DMC, including potassium carbonate and organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgresearchgate.net

The reaction conditions, particularly the choice of base and solvent, can influence the selectivity of the reaction. In some cases, competing C-alkylation at the C-3 position can occur, although N-alkylation is generally favored both kinetically and thermodynamically. Elevating the reaction temperature can often improve the selectivity for N-alkylation.

Sequential N-Methylation in Multi-step Syntheses

An alternative to direct N-methylation of a pre-formed 6-fluoroindole is to incorporate the N-methyl group earlier in the synthetic sequence. This involves using an N-methylated precursor which is then cyclized to form the indole ring.

Several classic indole syntheses can be adapted for this purpose. For example, in the Fischer indole synthesis, an N-methyl-N-arylhydrazine can be condensed with a ketone or aldehyde to form the indole ring. nih.gov Similarly, the Leimgruber-Batcho indole synthesis, a widely used industrial method, can be initiated from an N-methylated o-nitrotoluene derivative. diva-portal.org This precursor is first condensed to form an enamine, which then undergoes reductive cyclization to yield the N-methylated indole. diva-portal.orggoogle.com The Sugasawa and Bischler indole syntheses are other examples where an N-methylated aniline can serve as the starting material for constructing the indole core. diva-portal.org

This strategy can be advantageous as it avoids potential issues with regioselectivity during the alkylation step on the indole ring itself and may allow for the use of milder conditions for the final indole formation.

Optimization of Reaction Conditions and Process Development

The industrial viability and laboratory efficiency of synthesizing this compound depend heavily on the optimization of reaction conditions. This involves fine-tuning parameters such as solvent, temperature, and catalyst systems to maximize yield, purity, and sustainability.

Catalytic Systems and Ligand Design

Catalysis plays a pivotal role, particularly in the N-methylation step. The use of catalysts can enable reactions under milder conditions, improve selectivity, and allow for the use of more environmentally benign reagents like dimethyl carbonate (DMC). tandfonline.com

Organocatalysts have proven highly effective for the N-methylation of indoles with DMC. Nucleophilic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-dimethylpyridin-4-amine (DMAP), and N,N,N',N'-tetramethylethylenediamine (TMEDA) have been successfully employed. st-andrews.ac.uktandfonline.com

Research has shown that the choice of catalyst can significantly impact the reaction outcome. For instance, when methylating indole with DMC, DABCO tends to be a highly effective catalyst, leading exclusively to the N-methylated product in high yields. acs.orgnih.gov In contrast, using DBU under similar conditions can result in a mixture of N-methylated and N-methoxycarbonylated products. st-andrews.ac.uknih.govmackenzie.br This highlights the dual role of DABCO as a nucleophilic catalyst that facilitates the competing alkylation and acylation pathways to ultimately favor a single N-methylated product. acs.org

The mechanism often involves the catalyst first reacting with DMC to form a more activated methylating agent, which then methylates the indole nitrogen. tandfonline.com The optimization of these catalytic systems involves studying the effect of catalyst loading, reaction temperature, and solvent to achieve high conversion and selectivity.

| Entry | Catalyst (0.1 equiv) | Time (h) | Yield of N-methyl-5-bromoindole (%) | Yield of Methylcarbamate (%) |

|---|---|---|---|---|

| 1 | DMAP | 5 | Trace | Major |

| 2 | DBU | 5 | Trace | Major |

| 3 | DABCO | 5 | ~100 | 0 |

Solvent Effects and Reaction Media Engineering

The choice of solvent is a critical parameter in the synthesis of this compound and its derivatives, profoundly influencing reaction rates, yields, and selectivity. The synthesis of the target compound typically involves the N-methylation of a 6-fluoroindole precursor. This reaction, often carried out using a base and a methylating agent, is highly sensitive to the properties of the reaction medium.

Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are commonly employed for the N-alkylation of indoles. In the case of methylation of a related compound, 6-bromoindole, anhydrous THF was used as the solvent with sodium hydride (NaH) as the base and iodomethane (B122720) as the methylating agent nih.gov. THF is effective at solvating the sodium cation of the indole salt formed after deprotonation, while not interfering with the nucleophilicity of the indole anion. DMF, being more polar, can accelerate the rate of this SN2 reaction by better solvating the cation of the base and stabilizing the transition state. However, its higher boiling point can necessitate more energy for removal post-reaction.

The solubility of intermediates can also dictate solvent choice. In the synthesis of derivatives starting from 6-fluoroindole, poor solubility of a quaternized gramine (B1672134) intermediate in acetonitrile (B52724) (MeCN) was reported to hinder a subsequent Michael addition reaction, forcing a change in the synthetic strategy nih.gov. This highlights the importance of reaction media engineering, where the solvent system must be designed to accommodate all components of the reaction mixture.

In some syntheses of related fluorinated indoles, solvent choice has been shown to be determinative for the final product. For instance, in the fluorination of hydrazonoindolin-2-one with Selectfluor, different solvent conditions can selectively yield either 3,3-difluorooxindoles or 3-fluorooxindoles researchgate.net. While not a direct synthesis of this compound, this principle of solvent-controlled selectivity is a key aspect of reaction media engineering that can be applied to control side reactions in indole synthesis. For example, the choice between a protic solvent like ethanol (B145695) and an aprotic solvent can influence the competition between N-methylation and potential C-methylation or other side reactions. Protic solvents like ethanol have been used in subsequent steps for related compounds, such as the quaternization of a dimethylaminomethyl intermediate nih.gov.

The impact of solvent choice on a typical N-methylation reaction of 6-fluoroindole is summarized in the table below. The data is illustrative of general principles in indole alkylation.

| Solvent | Dielectric Constant (ε) | Typical Base | Relative Reaction Rate | Yield (%) | Purity (%) | Notes |

| Tetrahydrofuran (THF) | 7.6 | NaH | Moderate | ~90 | High | Good balance of solubility and reactivity; easy to remove. |

| N,N-Dimethylformamide (DMF) | 36.7 | NaH, K₂CO₃ | Fast | >95 | High | Higher reaction rates but more difficult to remove; hygroscopic. |

| Acetonitrile (MeCN) | 37.5 | Cs₂CO₃ | Moderate-Fast | ~85 | Moderate | Can have limited solubility for some indole salts. |

| Dichloromethane (DCM) | 9.1 | DBU, EtNiPr₂ | Slow | <60 | Variable | Lower reaction rates; often used with organic bases. |

| Toluene | 2.4 | NaH (with phase transfer catalyst) | Slow | Variable | Moderate | Non-polar; requires additives like a phase transfer catalyst to be effective. |

This table presents illustrative data based on general principles of indole chemistry to demonstrate solvent effects.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally sound.

Process Safety and Thermal Management: Exothermic reactions, such as the deprotonation of the indole nitrogen with a strong base like sodium hydride, require careful thermal management. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways. A successful scale-up strategy involves controlled, portion-wise addition of reagents and the use of jacketed reactors with efficient cooling systems google.com. For the industrial production of related compounds like 6-chloro-5-fluoroindole, reactions were managed by the dropwise addition of solutions while maintaining the temperature below a set limit (e.g., 80°C) tsijournals.com.

Reagent and Solvent Selection: On a large scale, the cost and safety of reagents and solvents become paramount. While highly reactive agents may give excellent yields in the lab, they may be too hazardous or expensive for bulk production. For instance, processes that generate significant waste, such as reductions using stoichiometric zinc, are less desirable on an industrial scale due to environmental impact and disposal costs google.com. The selection of solvents also shifts towards those that are less toxic, less flammable, easily recoverable, and cost-effective. Toluene, for example, is often used in industrial processes despite its lower reactivity compared to solvents like THF or DMF because it is cheaper and easier to handle in bulk google.comtsijournals.com. The amount of solvent used is also optimized, typically ranging from 3 to 10 times the weight of the limiting reagent to balance reaction concentration with stirrability and safety google.com.

Purification and Isolation: One of the most significant changes in scaling up is the method of product purification. Column chromatography, a staple in laboratory synthesis, is generally avoided in large-scale production due to high solvent consumption, cost, and low throughput tsijournals.com. The process must be designed to yield a product that can be purified through crystallization, precipitation, or extraction. This requires careful control of the reaction to minimize the formation of impurities with similar physical properties to the desired product. For example, in the synthesis of 2-substituted indoles, controlling the reduction of a nitro group is crucial to prevent the formation of indoline (B122111) by-products, which can be difficult to separate from the indole product google.com.

Waste Management and Process Efficiency: Industrial synthesis must be efficient, minimizing waste and maximizing yield. Atom economy is a key consideration. The Leimgruber-Batcho indole synthesis is often preferred for industrial applications because it utilizes readily available starting materials and can be performed as a one-pot process, reducing the need for isolation of intermediates and thus minimizing material loss and waste generation tsijournals.com. Post-reaction work-up procedures are also simplified; for example, after a reduction using iron, filtration is used to remove metal oxides, which can be facilitated by the addition of acid to dissolve the solid waste google.com.

The table below summarizes the key considerations when scaling up the synthesis of an indole compound.

| Consideration | Laboratory Scale (grams) | Preparative/Industrial Scale (kilograms) | Rationale |

| Heat Transfer | Efficient (high surface area/volume) | Poor (low surface area/volume) | Prevention of thermal runaway; requires controlled addition and jacketed reactors. google.comtsijournals.com |

| Purification | Column Chromatography | Crystallization, Distillation, Extraction | Chromatography is not economically viable or scalable for bulk production. tsijournals.com |

| Solvent Choice | Performance-driven (e.g., dry THF, DMF) | Cost, safety, and recovery-driven (e.g., Toluene, Acetic Acid). google.comtsijournals.com | Balance of cost, environmental impact, and process safety. |

| Reagent Stoichiometry | Often used in excess | Optimized to be near-stoichiometric | Cost reduction and minimization of downstream purification challenges. |

| Work-up | Liquid-liquid extraction, rotovap | Filtration, decantation, centrifugation | Methods must be suitable for handling large volumes and minimizing solvent loss. google.com |

| By-product Control | Separated by chromatography | Minimized by process optimization | Impurity removal is difficult and costly on a large scale. google.com |

Reactivity and Synthetic Transformations of 6 Fluoro 1 Methyl 1h Indole

Electrophilic Aromatic Substitution (EAS) at the Indole (B1671886) Core

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The indole nucleus is an electron-rich heterocycle, making it highly susceptible to attack by electrophiles. nih.gov

The regiochemical outcome of electrophilic aromatic substitution on 6-fluoro-1-methyl-1H-indole is governed by the combined electronic effects of the indole ring itself, the N-methyl group, and the fluorine substituent.

Indole Ring System : The indole core is inherently activated towards EAS, with the highest electron density located at the C3 position of the pyrrole (B145914) ring. This makes C3 the most nucleophilic and kinetically favored site for electrophilic attack. nih.gov

Fluorine Substituent : The fluorine atom at the C6 position exerts a dual electronic effect on the benzene (B151609) portion of the indole. It is an electron-withdrawing group via the inductive effect (-I), which deactivates the benzene ring towards EAS. Conversely, it is an electron-donating group through resonance (+M), directing incoming electrophiles to the ortho (C5, C7) and para (not applicable) positions relative to itself.

Despite the directing influence of the fluorine atom on the carbocyclic ring, the overwhelming electronic activation of the C3 position by the pyrrole nitrogen means that electrophilic substitution occurs almost exclusively at this site.

Consistent with the principles of indole chemistry, functionalization of this compound via EAS predominantly occurs at the C3 position. While direct electrophilic attack at C2 is rare, subsequent rearrangement from C3 can sometimes lead to C2-substituted products under specific conditions.

A pertinent example of C3 functionalization can be drawn from a closely related analog, 6-fluoro-2-methylindole. A patent describes the bromination of this compound at the C3 position, demonstrating the high reactivity of this site even with other substituents present on the ring. google.com It is expected that this compound would undergo similar C3-selective halogenation. Other common EAS reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation are also anticipated to proceed with high regioselectivity at the C3 position.

| Reactant | Reagents | Product | Position of Functionalization | Reference |

| 6-Fluoro-2-methylindole | HBr, Dimethylsulfoxide (DMSO) | 3-Bromo-6-fluoro-2-methylindole | C3 | google.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

The fluorine atom is generally an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom susceptible to nucleophilic attack. youtube.com However, the feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring.

In the case of this compound, the indole ring system is electron-donating. This property increases the electron density on the benzene ring, thereby deactivating it towards attack by nucleophiles. The absence of any strong electron-withdrawing groups (such as nitro or cyano groups) on the benzene portion of the molecule further disfavors the SNAr mechanism. Consequently, the C-F bond at the C6 position is not activated for nucleophilic displacement, and such reactions are expected to be very difficult, likely requiring harsh reaction conditions with highly reactive nucleophiles.

Due to the electronically unactivated nature of the benzene ring in this compound, there is a scarcity of literature precedent for successful SNAr reactions on this specific substrate. For unactivated aryl fluorides in general, SNAr reactions, if they proceed at all, often require extremely strong nucleophiles and high temperatures.

Potential nucleophiles that might be employed under forcing conditions could include:

Alkoxides (e.g., sodium methoxide)

Amides (e.g., sodium amide)

Thiolates (e.g., sodium thiophenoxide)

However, without specific experimental data, the viability and scope of such reactions on this compound remain speculative.

Functional Group Interconversions on the Indole Moiety

Once the this compound core has been functionalized, typically at the C3 position, the newly introduced group can undergo a wide variety of subsequent transformations. These interconversions are crucial for building molecular complexity and accessing diverse chemical structures.

For instance, a 3-bromo-6-fluoro-1-methyl-1H-indole, synthesized via electrophilic bromination, serves as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The table below outlines several potential, chemically reasonable transformations of a hypothetical 3-bromo intermediate, based on well-established indole chemistry.

| Reaction Type | Reagents | Product Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Vinyl, or Aryl |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

| Cyanation | CuCN or Zn(CN)₂, Pd catalyst | Cyano |

Oxidation and Reduction Pathways

Oxidation: The oxidation of N-methylated indoles can lead to a variety of products depending on the oxidant and reaction conditions. The electrooxidation of N-methylindole, for instance, results in the formation of soluble oligomers, with the major product being an asymmetric cyclic trimer. researchgate.netgoogle.com This process involves radical cation intermediates that couple, primarily through the C3 position. For this compound, a similar pathway can be anticipated, where oxidation would generate radical intermediates leading to dimerization or trimerization. Chemical oxidants like manganese-containing artificial enzymes have been shown to catalyze the oxidation of N-methyl-indole, yielding N-methyl-2-oxindole via a proposed C3 oxygenation followed by rearrangement. nih.gov The presence of the electron-withdrawing fluorine at the C6 position is expected to make the indole ring slightly less susceptible to oxidation compared to its non-fluorinated analog.

Reduction: The reduction of the indole nucleus can be achieved through several methods, with the outcome depending on the chosen reagent and substrate. Catalytic hydrogenation over platinum or nickel catalysts, or chemical reduction using reagents like sodium in liquid ammonia (B1221849) (Birch reduction), can reduce the pyrrole ring to yield an indoline (B122111). wikimedia.org Alternatively, reduction under stronger conditions or with different catalysts can affect the benzene ring. For this compound, the pyrrole ring is the more electron-rich portion and thus more susceptible to electrophilic attack and certain types of reduction. Catalytic hydrogenation is expected to selectively reduce the C2-C3 double bond to furnish 6-fluoro-1-methylindoline. Reagents like sodium cyanoborohydride in trifluoroacetic acid are also effective for reducing N-substituted indoles to indolines. researchgate.net

| Transformation | Reagent/Condition | Expected Major Product |

| Oxidation | Electrooxidation | Soluble oligomers (dimers, trimers) |

| Oxidation | Mn-based catalysts / H₂O₂ | 6-Fluoro-1-methyl-2-oxindole |

| Reduction | H₂ / Pd or Pt | 6-Fluoro-1-methylindoline |

| Reduction | NaBH₃CN / TFA | 6-Fluoro-1-methylindoline |

Carbon-Carbon Bond Formation Reactions (e.g., Heck, Sonogashira, Suzuki Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, but they require a halide or triflate handle on one of the coupling partners. The indole nucleus itself is nucleophilic, but to act as the electrophilic partner in these reactions, this compound must first be halogenated. The C3 position is the most nucleophilic and readily undergoes electrophilic halogenation. The synthesis of 3-bromo-6-fluoro-2-methyl-1H-indole has been documented, providing a key precursor for such couplings. google.comnih.gov N-methylation of this or similar halogenated indoles would provide the direct substrate for the reactions below.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. chemijournal.comtcichemicals.com The reaction of a 3-halo-6-fluoro-1-methyl-1H-indole with various aryl or vinyl boronic acids, catalyzed by a palladium complex such as Pd(dppf)Cl₂, would yield the corresponding 3-aryl or 3-vinyl derivatives. nih.gov The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, DME) is crucial for achieving high yields, especially with heterocyclic substrates. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond between an organohalide and an alkene. organic-chemistry.org A 3-halo-6-fluoro-1-methyl-1H-indole could be coupled with alkenes like methyl acrylate (B77674) or styrene (B11656) using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand in the presence of a base to generate 3-alkenyl indoles. mdpi.com The reaction typically exhibits high trans selectivity.

Sonogashira Coupling: This reaction couples an organohalide with a terminal alkyne, employing a dual catalyst system of palladium and copper(I). organic-chemistry.orgwikipedia.org The coupling of 3-iodo-6-fluoro-1-methyl-1H-indole with various terminal alkynes would provide a direct route to 3-alkynyl indoles, which are versatile intermediates for further synthesis. nih.gov The reaction is typically carried out in the presence of an amine base like triethylamine (B128534) or diisopropylamine.

| Coupling Reaction | Typical Substrates | Catalyst System | Example Product Type |

| Suzuki | 3-Bromo-6-fluoro-1-methyl-1H-indole + Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-Aryl-6-fluoro-1-methyl-1H-indole |

| Heck | 3-Bromo-6-fluoro-1-methyl-1H-indole + Alkene | Pd(OAc)₂ / PPh₃ / Base | 3-Alkenyl-6-fluoro-1-methyl-1H-indole |

| Sonogashira | 3-Iodo-6-fluoro-1-methyl-1H-indole + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-6-fluoro-1-methyl-1H-indole |

Derivatization Strategies at Peripheral Sites

Introduction of Carboxylic Acid, Aldehyde, and Ester Functionalities

The electron-rich C3 position of this compound is the primary site for electrophilic substitution, providing a reliable route to introduce various carbonyl functionalities.

Vilsmeier-Haack Formylation: This reaction is a classic and efficient method for introducing an aldehyde group onto electron-rich aromatic and heterocyclic rings. tcichemicals.comorganic-chemistry.org Treatment of this compound with the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), would regioselectively yield this compound-3-carbaldehyde. google.com This aldehyde is a versatile intermediate for synthesizing more complex molecules.

Friedel-Crafts Acylation: To introduce ketone functionalities, the Friedel-Crafts acylation is employed. organic-chemistry.orgyoutube.com Reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) introduces an acyl group at the C3 position. chemijournal.comscience.gov For example, reaction with acetyl chloride would produce 3-acetyl-6-fluoro-1-methyl-1H-indole. The resulting ketone can be a precursor to carboxylic acids via haloform reaction or esters via Baeyer-Villiger oxidation.

The 3-formyl derivative can be oxidized to the corresponding carboxylic acid (this compound-3-carboxylic acid), which can then be esterified to produce various esters.

Formation of Amine and Amide Derivatives

Mannich Reaction: The Mannich reaction is a primary method for introducing an aminomethyl group onto the indole C3 position. Reacting this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, typically in the form of pre-formed Eschenmoser's salt (dimethyl(methylene)ammonium iodide), provides the corresponding 3-(dimethylaminomethyl) derivative, a gramine (B1672134) analog. thieme-connect.de These Mannich bases are highly valuable synthetic intermediates. For example, the dimethylamino group is an excellent leaving group and can be displaced by nucleophiles like cyanide to form indole-3-acetonitrile, a precursor to tryptamines (amines) and indole-3-acetic acid (which can be converted to amides).

The indole-3-carboxylic acid derivatives prepared as described in section 4.4.1 can be readily converted to amides. Standard peptide coupling conditions, such as using a carbodiimide (B86325) (e.g., EDC) or converting the acid to an acyl chloride followed by reaction with a primary or secondary amine, would yield a diverse range of this compound-3-carboxamides.

Ring-Opening and Rearrangement Reactions Involving the Indole Scaffold

While the indole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, leading to significant structural transformations.

Ring-Opening Reactions: Acid-promoted reactions of indoles with primary aminobenzaldehydes can lead to a facile ring-opening of the indole pyrrole ring, ultimately forming quinoline (B57606) derivatives. organic-chemistry.org Another strategy involves the reaction of N-arylindoles with silylboranes, which triggers an endocyclic C-N bond cleavage and dearomatization to deliver silyl (B83357) styrenes. rsc.org The N-methyl group in this compound would likely participate in similar transformations, with the electronic nature of the 6-fluoro substituent potentially influencing reaction rates and yields.

Rearrangement Reactions: A notable rearrangement of the indole scaffold is the acid-catalyzed 1,2-migration of a substituent from the C3 to the C2 position. This reaction provides a pathway to synthesize thermodynamically more stable 2-substituted indoles from their more readily accessible 3-substituted isomers. For example, a 3-alkyl-6-fluoro-1-methyl-1H-indole, upon treatment with a strong acid like trifluoromethanesulfonic acid, could potentially rearrange to the corresponding 2-alkyl-6-fluoro-1-methyl-1H-indole. Nitrosation of indoles using sodium nitrite (B80452) in acid can also induce a rearrangement pathway that opens the pyrrole ring, followed by recyclization to form 1H-indazole-3-carboxaldehydes. This reaction applied to 6-fluoro-1H-indole yields 6-fluoro-1H-indazole-3-carboxaldehyde.

Computational and Theoretical Investigations of 6 Fluoro 1 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the electronic structure, geometry, and energetic properties of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic ground state properties of molecules. A typical DFT analysis of 6-fluoro-1-methyl-1H-indole would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process yields crucial data such as bond lengths, bond angles, and dihedral angles that define the molecular structure.

Although this compound has been mentioned as a substrate in a study where DFT calculations were performed to elucidate a reaction mechanism, these calculations were focused on the reaction pathway and transition states rather than a detailed analysis of the isolated molecule itself. acs.orgnih.gov A comprehensive study would also involve calculating vibrational frequencies to confirm the optimized structure as a true energy minimum and to predict its spectroscopic signature.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: The following table is a template for typical data obtained from DFT calculations. Specific, validated data for this molecule is not available in the reviewed literature.)

| Parameter | Calculated Value |

|---|---|

| C5-C6 Bond Length (Å) | Data not available |

| C6-F Bond Length (Å) | Data not available |

| N1-CH₃ Bond Length (Å) | Data not available |

| C5-C6-C7 Bond Angle (°) | Data not available |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

Ab Initio Methods for Electronic Structure and Energetics

Ab initio (from the beginning) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy. These methods are computationally more demanding but can provide benchmark-quality results for electronic energies, ionization potentials, and electron affinities. Such high-level calculations are crucial for validating results from more approximate methods like DFT. To date, no ab initio studies specifically detailing the electronic structure and energetics of this compound have been found in the literature.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the flexibility of a molecule and its behavior over time.

Preferred Conformations and Energy Barriers

The indole (B1671886) ring system is largely planar and rigid. Therefore, conformational flexibility in this compound is primarily associated with the rotation of the methyl group attached to the nitrogen atom. A conformational analysis would involve calculating the change in energy as the N-CH₃ bond is rotated. This would identify the lowest-energy (preferred) conformation and the height of the energy barriers between different rotational conformers. This information is vital for understanding how the molecule interacts with its environment, but specific studies on this aspect are not available.

Dynamic Behavior in Different Environments

Molecular Dynamics (MD) simulations track the motions of atoms in a molecule over time, providing a "movie" of its dynamic behavior. An MD simulation of this compound, for instance in an aqueous solution, would reveal how the molecule interacts with water molecules and how its structure fluctuates. This is particularly important for understanding its behavior in biological systems. No published MD simulation studies were found for this compound.

Electronic Structure and Reactivity Descriptors

The reactivity of a molecule is governed by its electronic structure. Computational chemistry allows for the calculation of several descriptors that help predict this reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy difference between them, the HOMO-LUMO gap, is a useful indicator of the molecule's kinetic stability.

Other important descriptors include the molecular electrostatic potential (MEP) map, which shows the charge distribution and predicts sites for electrophilic or nucleophilic attack, and atomic charges, which quantify the electron distribution. While the aforementioned DFT study on reaction mechanisms would have inherently involved these electronic structure calculations, the specific values for these descriptors for isolated this compound are not reported. acs.orgnih.gov

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for this compound (Note: This table represents the types of descriptors generated in a computational study. Specific data for this molecule is not available in the reviewed literature.)

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be delocalized over the indole ring, with significant contributions from the electron-rich pyrrole (B145914) moiety. The electron-donating methyl group at the N1 position would likely increase the energy of the HOMO, making the molecule more nucleophilic compared to its unsubstituted counterpart. Conversely, the electron-withdrawing fluorine atom at the C6 position would tend to lower the energy of the HOMO. The interplay of these two substituents determines the precise energy and localization of the HOMO.

The LUMO, on the other hand, would also be distributed over the aromatic system. The fluorine atom's electron-withdrawing nature would lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack than indole itself. Computational calculations are necessary to determine the exact energies and spatial distributions of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for Indole Derivatives (Calculated)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.50 | -0.20 | 5.30 |

| 1-Methyl-1H-indole | -5.35 | -0.15 | 5.20 |

| 6-Fluoro-1H-indole | -5.65 | -0.35 | 5.30 |

| This compound | -5.55 | -0.30 | 5.25 |

Note: The values in this table are illustrative and represent expected trends. Actual calculated values may vary depending on the computational method and basis set used.

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps display the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, an MEP map would likely show a region of high negative potential around the C3 position of the indole ring, which is characteristic of the nucleophilicity of indoles. The nitrogen atom of the indole ring would also exhibit some negative potential. The fluorine atom, being highly electronegative, would create a region of negative potential around itself, while the hydrogen atoms and the methyl group would exhibit positive potential. Understanding the precise charge distribution through computational analysis is key to predicting the molecule's intermolecular interactions and reactivity patterns.

Nucleophilicity and Electrophilicity Indices

Quantum chemical calculations can provide quantitative measures of a molecule's nucleophilicity and electrophilicity. These reactivity indices are derived from the electronic structure of the molecule and can be used to predict the rates and mechanisms of chemical reactions.

The nucleophilicity index (N) is a global reactivity descriptor that quantifies the electron-donating ability of a molecule. It is often calculated based on the HOMO energy. For this compound, the methyl group at the N1-position is expected to increase its nucleophilicity, while the fluoro group at the C6-position would decrease it.

The electrophilicity index (ω) , on the other hand, measures the ability of a molecule to accept electrons. It is related to both the HOMO and LUMO energies. The presence of the electron-withdrawing fluorine atom in this compound would likely increase its electrophilicity compared to 1-methyl-1H-indole.

Table 2: Illustrative Reactivity Indices for Indole Derivatives (Calculated)

| Compound | Nucleophilicity Index (N) | Electrophilicity Index (ω) |

| Indole | 3.50 | 1.20 |

| 1-Methyl-1H-indole | 3.65 | 1.15 |

| 6-Fluoro-1H-indole | 3.35 | 1.35 |

| This compound | 3.45 | 1.30 |

Note: These values are for illustrative purposes to show expected trends and are not based on actual experimental data for these specific compounds.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can aid in the identification and characterization of new compounds and gain a deeper understanding of their electronic and vibrational properties.

Simulated NMR, IR, and UV-Vis Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can accurately predict the chemical shifts of ¹H and ¹³C nuclei. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. For this compound, theoretical predictions of the NMR spectra would help in assigning the signals observed in experimental spectra to specific atoms in the molecule. The predicted shifts would be influenced by the electronic effects of the methyl and fluoro substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculations provide a detailed picture of the molecular vibrations. For this compound, the calculated IR spectrum would show characteristic peaks for the N-H stretching (if present, though methylated here), C-H stretching of the aromatic and methyl groups, and C-F stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The simulated UV-Vis spectrum of this compound would reveal the electronic transitions responsible for its absorption of light in the UV-Vis region.

Comparison with Experimental Data for Validation

A crucial step in computational spectroscopy is the validation of the theoretical results by comparing them with experimental data. When experimental spectra are available, a comparison with the simulated spectra allows for an assessment of the accuracy of the computational method and basis set used. A good agreement between the predicted and experimental spectra provides confidence in the theoretical model and allows for a more detailed interpretation of the experimental data. For instance, if the calculated ¹H NMR chemical shifts for this compound closely match the experimentally measured values, it confirms the assigned structure. Any discrepancies can point to conformational effects or limitations of the theoretical model.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways. This information is invaluable for understanding reaction kinetics and selectivity.

For reactions involving this compound, such as electrophilic substitution, computational studies could be employed to:

Identify the most favorable reaction sites: By analyzing the charge distribution and frontier molecular orbitals, the most likely position for electrophilic attack can be predicted.

Determine the reaction pathway: The energy profile of the reaction can be calculated, revealing the structures of transition states and any intermediates.

Calculate activation energies: The energy barrier for the reaction can be determined, providing insight into the reaction rate.

Investigate the role of catalysts: The effect of a catalyst on the reaction mechanism and activation energy can be modeled.

Through these computational mechanistic studies, a detailed, atomistic understanding of the chemical transformations of this compound can be achieved, which is essential for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis for Reaction Pathways

The analysis of transition states is crucial for understanding the mechanisms and predicting the outcomes of chemical reactions involving this compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the geometries and energies of these transient species.

One of the key reaction types for indoles is cycloaddition. Theoretical studies on the cycloaddition reactions of N-methyl-indolynes with furans offer a valuable model for understanding the transition states that might be involved in similar reactions with this compound. nih.gov For instance, in the Diels-Alder reaction between N-methyl-indolynes and furan (B31954), the transition state involves the concerted formation of two new carbon-carbon bonds. The geometry of this transition state, including the bond lengths and angles of the forming bonds, dictates the stereochemical and regiochemical outcome of the reaction.

The presence of a fluorine atom at the 6-position is expected to influence the electronic distribution within the indole ring, which in turn would affect the stability and structure of the transition state. Fluorine, being an electronegative atom, can exert both inductive and resonance effects, altering the electron density at different positions of the indole nucleus. chemrxiv.org This can lead to a more polarized transition state in reactions such as electrophilic aromatic substitution, potentially lowering the activation barrier for substitution at specific sites.

Furthermore, the N-methyl group can also impact the transition state geometry through steric and electronic effects. mdpi.com In reactions involving the pyrrole ring, the methyl group can sterically hinder certain approaches of reactants, thereby favoring specific reaction pathways.

A hypothetical transition state analysis for a reaction, such as a [4+2] cycloaddition involving a 6-fluoro-1-methyl-1H-indolyne intermediate, would likely reveal an asynchronous bond formation process. This is due to the electronic asymmetry introduced by the fluoro and methyl substituents. The transition state would be characterized by one forming bond being shorter than the other, reflecting a degree of electrophilic substitution character in the reaction mechanism. nih.gov

Energetic Profiles of Key Transformations

The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. This includes the relative energies of reactants, intermediates, transition states, and products. For this compound, computational studies on analogous systems can help in constructing plausible energetic profiles for its key transformations.

Drawing from the computational investigation of N-methyl-indolyne cycloadditions, we can infer the likely energetic profiles for similar reactions involving a 6-fluoro-1-methyl-1H-indolyne. The activation free energies (ΔG‡) for these reactions are a key component of the energetic profile. For example, the reaction of N-methyl-indolynes with furan has been shown to have activation free energies that are influenced by the position of the aryne. nih.gov

The table below presents the computed activation free energies for the cycloaddition of various N-methyl-indolynes with furan and 2-tert-butylfuran. This data can serve as a basis for estimating the energetic barriers for analogous reactions of a hypothetical 6-fluoro-1-methyl-1H-indolyne. The presence of the electron-withdrawing fluorine atom at the 6-position would likely modulate these activation energies.

| Indolyne | Diene | ΔG‡ (kcal/mol) |

|---|---|---|

| N-methyl-4,5-indolyne | Furan | 22.5 |

| N-methyl-5,6-indolyne | Furan | 22.8 |

| N-methyl-6,7-indolyne | Furan | 20.6 |

| N-methyl-4,5-indolyne | 2-tert-butylfuran | 19.5 |

| N-methyl-5,6-indolyne | 2-tert-butylfuran | 18.6 |

Applications in Advanced Materials and Chemical Synthesis

Organic Electronics and Optoelectronic Materials

Currently, there is no available research data on the application of 6-fluoro-1-methyl-1h-indole in organic electronics and optoelectronic materials.

The luminescent and fluorescent properties of this compound have not been characterized in the scientific literature. Studies detailing its emission spectra, quantum yields, and fluorescence modulation in response to external stimuli are not available.

Limited information exists regarding the supramolecular chemistry of derivatives containing the this compound core. One study on a complex quinoxalinone derivative incorporating a 3-(6-fluoro-1H-indol-3-yl)-1-methyl moiety has described its crystal structure and the formation of a three-dimensional supramolecular architecture through hydrogen bonding and other intermolecular interactions. However, research on the self-assembly of the parent this compound molecule and its use in the fabrication of advanced materials has not been reported.

There are no published studies or patents that describe the use of this compound in the fabrication or performance of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). Its potential as a host material, emitter, or donor/acceptor component in such devices remains uninvestigated.

Chemical Sensors and Probes

The development of chemical sensors and probes based on this compound is another area where specific research is lacking.

No studies have been found that report the synthesis or application of fluorescent probes derived from this compound for the detection of specific chemical species.

The design and integration of this compound as a recognition element in molecular sensing systems have not been explored in the available scientific literature.

Catalysis and Ligand Development

The unique electronic nature of the this compound backbone makes it a candidate for incorporation into ligand scaffolds for catalysis, although specific examples are not extensively documented.

As a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Currently, there is a lack of specific reports detailing the use of this compound as a chiral auxiliary or as a core component of a chiral ligand in asymmetric synthesis. In principle, the indole (B1671886) ring could be functionalized to incorporate chiral moieties, and the electronic influence of the fluorine atom could potentially modulate the stereoselectivity of catalytic processes. The development of chiral ligands derived from indole frameworks is an active area of research, and it is conceivable that derivatives of this compound could be explored in this context in the future.

Role in Photocatalytic Systems for Organic Transformations

As a Versatile Synthetic Intermediate for Complex Chemical Architectures

The this compound core serves as a valuable starting material for the synthesis of more complex molecular structures, leveraging the reactivity of the indole ring.

Precursor for Advanced Heterocyclic Systems

The indole nucleus is a privileged scaffold for the construction of fused heterocyclic systems, many of which exhibit significant biological activity. The C2-C3 double bond and the various C-H bonds on the aromatic ring of this compound are amenable to a range of chemical transformations. These reactions can lead to the formation of polycyclic structures incorporating other heteroatoms. For example, cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions at different positions of the indole ring could be employed to build intricate molecular architectures. The presence of the fluorine atom can influence the regioselectivity of these reactions and the properties of the resulting fused systems.

Building Block for Functional Polymers and Macromolecules

The incorporation of indole moieties into polymer backbones or as pendant groups can impart unique optical, electronic, and biological properties to the resulting materials. While there are no specific reports on the use of this compound in polymer synthesis, its structure suggests it could be functionalized to create monomers for polymerization. For instance, the introduction of a polymerizable group (e.g., a vinyl or an acetylene (B1199291) group) onto the indole ring would allow for its incorporation into various polymer chains. The resulting fluorinated indole-containing polymers could have potential applications in areas such as organic electronics, sensors, or biomedical materials, where the specific properties of the indole unit can be exploited.

Q & A

Q. Q1. What are the key physicochemical properties of 6-fluoro-1-methyl-1H-indole, and how do they influence experimental design?

A : Key properties include:

- Melting point : 72–76°C (lit.) .

- Boiling point : 258°C at 760 mmHg .

- LogP : 2.307 (indicative of moderate lipophilicity) .

- Solubility : Insoluble in water; use polar aprotic solvents (e.g., DMF, DMSO) for reactions .

- Light sensitivity : Requires amber glassware or dark storage to prevent degradation .

Methodological implications : - Synthesis : Optimize reaction conditions (e.g., temperature < 80°C) to avoid decomposition .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (70:30) for optimal separation .

Q. Q2. How can researchers verify the purity and structural integrity of this compound post-synthesis?

A : Standard characterization methods include:

- NMR spectroscopy :

- ¹H NMR : Look for characteristic indole proton signals (δ 6.5–7.5 ppm) and methyl group resonance (δ ~2.3 ppm) .

- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms fluorine substitution .

- Mass spectrometry : FAB-HRMS provides exact mass confirmation (e.g., m/z 149.16 for C₉H₈FN) .

- TLC : Use Rf values in 70:30 EtOAc/hexane to monitor reaction progress .

Advanced Research Questions

Q. Q3. What strategies mitigate low yields in Cu-catalyzed click reactions involving this compound?

A : Low yields (e.g., 22–42% in triazole syntheses ) often stem from:

- Catalyst efficiency : Optimize CuI loading (10 mol%) and solvent systems (PEG-400/DMF enhances reactivity) .

- Steric hindrance : Methyl groups at the 1-position may slow azide-alkyne cycloaddition; increase reaction time to 24 hours .

- Workup : Use repeated EtOAc extractions (3×) to recover polar intermediates .

Case study : Substituting PEG-400 with MeCN improved yields to 98% in similar indole derivatives under iodine catalysis .

Q. Q4. How does fluorination at the 6-position influence electronic properties and regioselectivity in electrophilic substitutions?

A : The 6-fluoro group:

- Electron-withdrawing effect : Directs electrophiles to the 4- and 7-positions via resonance and inductive effects .

- Reactivity trade-offs : Enhances stability toward oxidation but reduces nucleophilicity at the 3-position .

Experimental validation : - Compare Friedel-Crafts alkylation outcomes of 6-fluoro vs. non-fluorinated indoles using AlCl₃/MeCN (yields drop from 67% to 17% with fluorine) .

Q. Q5. How should researchers resolve contradictions in reported melting points and solubility data for 6-fluoro-1H-indole derivatives?

A : Contradictions (e.g., melting point discrepancies in vs. ) arise from:

- Polymorphism : Recrystallize from ethanol/water mixtures to isolate stable polymorphs.

- Purity assessment : Use DSC (Differential Scanning Calorimetry) to validate thermal properties .

- Solubility testing : Conduct shake-flask experiments in buffered aqueous solutions (pH 1–13) to map pH-dependent solubility .

Stability and Handling

Q. Q6. What are the best practices for long-term storage of this compound?

A :

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis and photodegradation .

- Contamination risks : Avoid contact with transition metals (e.g., Fe, Cu) to prevent catalytic decomposition .

Q. Q7. How can researchers design scalable synthetic routes for this compound derivatives?

A :

- Batch vs. flow chemistry : Pilot-scale reactions (≥10 g) in flow reactors improve heat dissipation and reproducibility .

- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.